molecular formula C10H5Cl2NO3 B2541343 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1249920-40-8

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2541343
CAS No.: 1249920-40-8
M. Wt: 258.05
InChI Key: YUPUAASUTOXBGJ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with glycine in the presence of a base to form the corresponding amide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazole alcohols or amines. Substitution reactions can lead to a variety of substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

    2-(3,4-Dichlorophenyl)-1,3-oxadiazole-4-carboxylic acid: Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

2-(3,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUAASUTOXBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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